3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

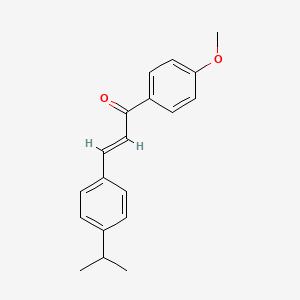

3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (4-methoxyphenyl) features a methoxy (-OCH₃) substituent at the para position, while the B-ring (4-isopropylphenyl) has a bulky isopropyl (-CH(CH₃)₂) group. Chalcones are widely studied for their nonlinear optical properties, biological activities (e.g., anti-inflammatory, antioxidant), and structural versatility in drug design . This compound’s synthesis typically involves Claisen-Schmidt condensation, a standard method for chalcone preparation . Its structural features, such as electron-donating substituents (methoxy) and hydrophobic groups (isopropyl), influence physicochemical properties like solubility, crystallinity, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(21-3)12-10-17/h4-14H,1-3H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBGEHPYSFDRPI-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isopropylbenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Cyclocondensation with Guanidine Hydrochloride

The chalcone undergoes cyclocondensation with guanidine derivatives to form pyrimidine analogs.

Reaction Conditions

-

Reactants :

-

Chalcone (1 equiv)

-

Guanidine hydrochloride (1.5 equiv)

-

-

Base : NaOH (4.5 equiv)

-

Solvent : Water (minimal)

Product : 4-(4-Isopropylphenyl)-6-phenylpyrimidin-2-amine.

Yield : 70–74% .

Key Features :

-

Microwave acceleration reduces reaction time from hours to minutes.

-

Intramolecular hydrogen bonding stabilizes the crystal structure .

Thiosemicarbazone Formation

The chalcone reacts with thiosemicarbazide to form a thiosemicarbazone derivative.

Reaction Conditions

-

Reactants :

-

Chalcone (1 equiv)

-

Thiosemicarbazide (1.2 equiv)

-

-

Catalyst : Sodium chloroacetate

-

Solvent : Ethanol

Product : (E)-1-(4-Methylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone.

Yield : 43.4% .

Characterization :

-

X-ray Diffraction : Confirms intramolecular N–H⋯N and intermolecular N–H⋯S hydrogen bonds .

-

Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., H⋯H: 54.3%, H⋯C: 22.1%) .

Schiff Base Formation

The ketone group reacts with amines to form Schiff bases.

Reaction Conditions

-

Reactants :

-

Chalcone (1 equiv)

-

Indole-3-carbaldehyde (1 equiv)

-

-

Solvent : Methanol

Product : (E)-1-(4-((E)-((1H-Indol-3-yl)methylene)amino)phenyl)-3-(4-isopropylphenyl)prop-2-en-1-one .

Yield : ~52% .

Key Data :

Comparative Reaction Table

Scientific Research Applications

3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antimicrobial effects could be due to its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Key Observations :

- Electron-Donating Groups : Methoxy (-OCH₃) substituents enhance electronic conjugation but reduce antioxidant activity compared to hydroxyl (-OH) groups .

- Steric Effects : Trimethoxy substitutions (e.g., a20) introduce steric bulk, reducing reactivity but enhancing crystallinity .

Physicochemical Properties

Comparative data on melting points and spectral features:

Key Observations :

- Melting Points: Trimethoxy derivatives (e.g., a20) exhibit higher melting points than monosubstituted chalcones, likely due to enhanced crystallinity from symmetric substituents .

- Spectral Trends : Methoxy groups show characteristic singlet peaks near δ 3.85–3.90 in ¹H-NMR, while isopropyl groups may display split signals around δ 1.2–1.4 .

Key Observations :

- Substituent Effects : Hydroxyl groups enhance antioxidant and anti-inflammatory activities compared to methoxy, as seen in cardamonin (IC₅₀ = 4.35 μM) vs. methoxy derivatives (IC₅₀ > 70 μM) .

- Halogen Substitutions : Iodine or bromine at meta/para positions (e.g., 2j, 2h) moderately improve activity but are less impactful than hydroxyl groups .

Supramolecular and Crystallographic Features

- Crystal Packing : Methoxy and ethoxy substituents influence hydrogen bonding and π-π stacking. For example, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits planar geometry with C-H···O interactions, while trimethoxy derivatives form denser packing due to symmetry .

- Hirshfeld Surface Analysis : Methoxy groups contribute to higher C···O interactions (∼12% of surface) compared to ethoxy (∼8%), suggesting stronger intermolecular forces in methoxy-substituted chalcones .

Biological Activity

The compound 3-(4-Isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20O2

- Molecular Weight : 280.36 g/mol

- CAS Number : [not provided in search results]

Antiproliferative Effects

Research indicates that chalcone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

Table 1: Antiproliferative Activity of Related Chalcone Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| CA-4 | MDA-MB-231 | 4–5 |

| CA-4 | HeLa | 4–5 |

| 3d | HeLa | 0.038 |

| 3d | A549 | 0.043 |

| 3d | HT-29 | 0.030 |

The antiproliferative effects of chalcones like This compound are often attributed to their ability to inhibit tubulin assembly, which is crucial for cell division. This mechanism is similar to that of other known anticancer agents, such as combretastatin A-4 (CA-4), which also disrupts microtubule formation.

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). For example, compound 3d was found to be significantly more potent than CA-4 against several cancer cell lines, highlighting its potential as a lead compound for further development.

- Structure-Activity Relationship (SAR) : The biological activity of chalcones is influenced by the substitution patterns on the phenyl rings. Variations in substituents can lead to significant changes in potency. For instance, methylation at specific positions has been shown to enhance or reduce activity dramatically.

Additional Biological Activities

Beyond antiproliferative effects, some studies suggest that chalcones may possess anti-inflammatory and antioxidant properties. These activities could further enhance their therapeutic potential in treating various diseases beyond cancer.

Q & A

Basic: What are the standard synthetic routes for 3-(4-isopropylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via Claisen-Schmidt condensation between 4-isopropylacetophenone and 4-methoxybenzaldehyde under alkaline conditions (e.g., NaOH/ethanol). Key steps include:

- Reaction Optimization: Monitor reaction completion using TLC (hexane:ethyl acetate, 7:3). Adjust molar ratios (1:1.2 ketone:aldehyde) to minimize side products.

- Purification: Recrystallize the crude product using ethanol or methanol to achieve ≥98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:

- Spectroscopy:

- FT-IR: Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.

- 1H/13C NMR: Assign aromatic protons (δ 6.8–7.8 ppm) and α,β-unsaturated ketone protons (δ 7.2–7.5 ppm for trans-configuration).

- HRMS: Validate molecular ion [M+H]⁺ with <2 ppm error.

- XRD: Determine crystal system (orthorhombic, space group P2₁2₁2₁) and unit cell parameters (e.g., a = 6.4704 Å, b = 12.9304 Å) to confirm stereochemistry .

Advanced: How can density functional theory (DFT) and Hirshfeld surface analysis predict molecular stability and intermolecular interactions?

Methodological Answer:

- DFT: Optimize geometry at B3LYP/6-311++G(d,p) level. Compare theoretical bond lengths (e.g., C=O: 1.22 Å) with experimental XRD data. Calculate HOMO-LUMO gaps to assess electronic stability.

- Hirshfeld Analysis: Map dnorm surfaces to identify dominant interactions (e.g., H···O contacts for methoxy groups). Quantify contributions of van der Waals (∼60%) and hydrogen-bonding (∼25%) interactions .

Advanced: What crystallographic parameters are critical for comparing chalcone derivatives?

Methodological Answer:

- Space Group: Orthorhombic (P2₁2₁2₁) is common for chalcones with bulky substituents.

- Dihedral Angles: Compare angles between aromatic rings (e.g., 7.14°–56.26° in fluorinated analogs) to assess planarity.

- Packing Motifs: Analyze π-π stacking distances (3.5–4.0 Å) and C-H···O interactions using Mercury software .

Basic: How is pharmacological activity (e.g., antioxidant, neuroprotective) evaluated experimentally?

Methodological Answer:

- Antioxidant Assays:

- DPPH Radical Scavenging: Measure IC₅₀ (e.g., 12–18 µg/mL) via UV-Vis at 517 nm, using ascorbic acid as control.

- Neuroprotection:

Advanced: How do substituents influence conformational flexibility and bioactivity?

Methodological Answer:

- Substituent Effects: Compare dihedral angles (e.g., 4-methoxy vs. 4-fluoro) to correlate planarity with antioxidant potency.

- SAR Studies: Replace isopropyl with dimethylamino or halogens. Test activity via IC₅₀ shifts in DPPH or antimicrobial assays .

Advanced: What methodologies resolve contradictions in solubility or stability data?

Methodological Answer:

- High-Pressure Raman Spectroscopy: Monitor structural stability under 0–10 GPa to detect phase transitions or bond distortions.

- Solubility Profiling: Use Hansen solubility parameters with solvents like DMSO or PEG-400. Co-solvency (e.g., ethanol-water mixtures) improves aqueous solubility .

Advanced: How are synchrotron sources utilized in high-resolution structural studies?

Methodological Answer:

- Data Collection: Use λ = 0.7–1.0 Å radiation for small-molecule XRD. SHELXL refines high-resolution (<0.8 Å) data to model disorder or twinning.

- Applications: Resolve electron density maps for weak interactions (e.g., C-H···π) in polymorphic forms .

Basic: What precautions are required for handling and storage?

Methodological Answer:

- Storage: Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation.

- Safety: Use PPE (gloves, goggles) and fume hoods. Refer to SDS for spill management (e.g., absorb with vermiculite) .

Advanced: How do lattice energy calculations guide material design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.